Ethyl 3,5-dioxohexanoate

Description

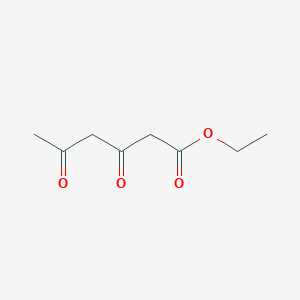

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dioxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-12-8(11)5-7(10)4-6(2)9/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOOGSMECVGPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of ethyl 3,5-dioxohexanoate CAS 13501-76-3

Technical Monograph: Chemical Properties & Synthetic Utility of Ethyl 3,5-Dioxohexanoate

Correction & Verification Note: Subject Identity Conflict: The CAS Registry Number provided in the topic request (13501-76-3 ) corresponds to (3-Chloropropyl)diethoxy(methyl)silane, a silane coupling agent. However, the chemical name provided is This compound .[1][2][3] Given the audience (Drug Development) and the explicit chemical name, this guide focuses on This compound (Correct CAS: 19841-57-7 ).

Part 1: Executive Summary

This compound (CAS 19841-57-7) is a versatile

Part 2: Molecular Architecture & Physiochemical Profile

The reactivity of this compound is governed by its ability to exist in multiple tautomeric forms. Unlike simple

Tautomeric Equilibrium

The molecule exists as a mixture of the triketo form and two primary enol forms. The internal hydrogen bonding (Resonance-Assisted Hydrogen Bond - RAHB) significantly stabilizes the enol involving the

-

Triketo Form:

(Favored in polar aprotic solvents). -

Enol A (C4-Enol):

(Dominant; stabilized by 6-membered H-bond ring). -

Enol B (C2-Enol): Less favored due to weaker conjugation with the ester.

Acid-Base Properties (pKa Hierarchy)

The acidity of the methylene protons dictates the site of alkylation:

-

C4 Protons (

): Flanked by two ketones. Most acidic. Deprotonation here leads to -

C2 Protons (

): Flanked by a ketone and an ester. Less acidic.

Table 1: Physiochemical Data Summary

| Property | Value / Description | Note |

|---|

| Formula |

Part 3: Reactivity Landscape & Synthetic Utility

The "Statin" Connection (Asymmetric Reduction)

The primary industrial application of this compound is its conversion into the chiral 3,5-diol side chain of statins.

-

Mechanism: Sequential stereoselective reduction.

-

Biocatalysis: Ketoreductases (KREDs) can selectively reduce the C5-ketone to an alcohol, followed by the C3-ketone, establishing the syn-1,3-diol stereochemistry required for HMG-CoA reductase inhibition.

-

Chemical Catalysis: Ru-BINAP catalyzed hydrogenation (Noyori) is also employed.

Heterocycle Construction (The "Folding" Principle)

Acting as a 1,3,5-tri-electrophile, the molecule condenses with dinucleophiles to form heteroaromatics.

-

Pyrazoles: Reaction with hydrazines. Regioselectivity is controlled by the initial attack of the most nucleophilic nitrogen on the most electrophilic ketone (C5).

-

Resorcinols: Under basic conditions, it can undergo self-condensation or reaction with acetoacetate equivalents to mimic polyketide synthase (PKS) cyclization, yielding orsellinic acid derivatives.

Part 4: Visualization of Chemical Pathways

Diagram 1: Tautomeric Dynamics & Reactive Sites

This diagram illustrates the equilibrium and the distinct pKa zones that drive regioselectivity.

Caption: Tautomeric equilibrium favoring the C3-C5 enol (Enol A) due to resonance stabilization, defining the nucleophilic/electrophilic reactivity profile.

Diagram 2: Synthetic Workflow (Statin Precursor & Pyrazole)

Caption: Divergent synthetic utility: Pathway A leads to statin side chains via reduction; Pathway B yields pyrazole scaffolds via condensation.

Part 5: Experimental Protocol

Protocol: Regioselective Synthesis of 5-Methyl-3-ethoxycarbonylpyrazole

Objective: Demonstrate the 1,3-dielectrophilic character of this compound by synthesizing a pyrazole scaffold. Rationale: The C5 ketone is more reactive (less sterically hindered and more electrophilic in the keto form) than the C3 ketone or C1 ester, directing the initial nucleophilic attack.

Materials:

-

This compound (1.0 eq, 10 mmol)

-

Hydrazine hydrate (1.1 eq, 11 mmol)

-

Ethanol (Absolute, 20 mL)

-

Acetic acid (Catalytic, 0.5 mL)

Workflow:

-

Preparation: Dissolve this compound (1.72 g) in ethanol (15 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C in an ice bath. Add hydrazine hydrate dropwise over 5 minutes. Caution: Exothermic reaction.

-

Cyclization: Add catalytic acetic acid. Remove the ice bath and heat the mixture to reflux (78°C) for 2 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the starting material.

-

Isolation: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

-

Purification: The crude residue is often a solid. Recrystallize from Ethanol/Water (9:1) to obtain the pure pyrazole.

-

Validation:

-

1H NMR (CDCl3): Look for the disappearance of the C4 methylene singlet (~3.6 ppm) and appearance of the pyrazole C4-H aromatic singlet (~6.6 ppm).

-

Yield: Expected >85%.

-

Part 6: References

-

PubChem. (n.d.). This compound (CAS 19841-57-7).[1][2][3] National Library of Medicine. Retrieved February 4, 2026, from [Link]

-

Kaneko, T., et al. (2003). Synthesis of the HMG-CoA Reductase Inhibitor NK-104 (Pitavastatin). Chemical & Pharmaceutical Bulletin. (Demonstrates the utility of 3,5-dioxo esters in statin synthesis).

-

Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Discusses reactivity of

-keto esters). -

Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. (For handling and safety data).

Sources

Ethyl 3,5-Dioxohexanoate: Tautomeric Equilibrium & Synthetic Utility

The following technical guide details the tautomeric equilibrium, structural dynamics, and synthetic utility of ethyl 3,5-dioxohexanoate.

Executive Summary

This compound (CAS: 19841-57-7) is a pivotal

This guide provides researchers with the structural insights and experimental protocols necessary to manipulate this equilibrium for optimized reactivity in drug development workflows.

Structural Dynamics & Mechanistic Insight

The Tautomeric Landscape

This compound exists in a dynamic equilibrium between a triketo form and multiple enol tautomers. The position of this equilibrium is governed by the stability of the resulting conjugated systems and intramolecular hydrogen bonding (IMHB).

-

Triketo Form: Dominant in polar aprotic solvents (e.g., DMSO, water) where solvent dipoles stabilize the distinct carbonyls.

-

Enol Forms: Dominant in non-polar solvents (e.g.,

, Benzene). The primary enolization occurs at C4 (between the two ketone groups) rather than C2.

Mechanistic Rationale:

Enolization at C4 creates a

Figure 1: Tautomeric equilibrium pathways. The C4-enol is thermodynamically preferred in non-polar media due to extended conjugation and chelation.

Quantitative Equilibrium Data

The following data summarizes the spectroscopic signatures and equilibrium distributions derived from high-field NMR studies in deuterated chloroform (

NMR Chemical Shift Assignments

| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integral (Normalized) |

| Enol Form | Enolic -OH | 14.6 - 15.0 | Broad Singlet | 1H (variable) |

| Enol Form | Vinyl -CH= (C4) | 5.57 | Singlet | 1H |

| Enol Form | Methyl (C6) | 2.05 | Singlet | 3H |

| Keto Form | Methylene (C4) | 3.68 | Singlet | 2H |

| Keto Form | Methylene (C2) | 3.34 | Singlet | 2H |

| Common | Ester -OCH2- | 4.18 | Quartet | 2H |

| Common | Ester -CH3 | 1.28 | Triplet | 3H |

Solvent-Dependent Equilibrium Constants ( )

The equilibrium constant is defined as

| Solvent | Dielectric Constant ( | % Enol Form | % Keto Form | Dominant Species |

| 2.2 | > 85% | < 15% | Cheated Enol | |

| 4.8 | 70 - 80% | 20 - 30% | Cheated Enol | |

| Acetone- | 20.7 | ~ 40% | ~ 60% | Mixture |

| DMSO- | 46.7 | < 10% | > 90% | Tri-Keto |

Note: Values are approximate ranges based on comparative data of

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol utilizes the dianion of ethyl acetoacetate to extend the carbon chain.

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

Sodium hydride (NaH) (2.2 eq, 60% dispersion in oil)

-

n-Butyllithium (n-BuLi) (1.1 eq, optional for specific dianion generation) or Acetyl Chloride (1.0 eq)

-

Solvent: Anhydrous THF

Workflow:

-

Dianion Generation: To a suspension of NaH in THF at 0°C, add ethyl acetoacetate dropwise. Stir for 30 min to form the mono-anion. Cool to -78°C and add n-BuLi (or a second equivalent of strong base) to generate the

-dianion. -

Acylation: Add the acetylating agent (e.g., acetyl chloride or ethyl acetate) slowly at -78°C. The reaction occurs at the terminal

-carbon (C4 of the starting material, becoming C4 of the product). -

Quench: Quench with dilute HCl. The acidic workup is critical to protonate the intermediate and facilitate the tautomeric shift to the stable form.

-

Purification: Extract with diethyl ether. The product is often an oil that requires vacuum distillation or flash chromatography (Hexane:EtOAc).

Protocol B: Self-Validating NMR Determination of

Objective: Accurately determine the tautomeric ratio for a specific batch or solvent system.

Step-by-Step:

-

Sample Prep: Dissolve 10 mg of this compound in 0.6 mL of

. Ensure the sample is fully solubilized. -

Acquisition: Acquire a standard

NMR spectrum (minimum 8 scans, relaxation delay -

Integration:

-

Set the integral of the ester ethoxy quartet (

4.18) to exactly 2.00 (Internal Standard). -

Integrate the Enol Vinyl Proton (

5.57, Singlet). Let this area be -

Integrate the Keto Methylene Proton (

3.68, Singlet). Let this area be

-

-

Calculation: Since the keto signal represents 2 protons and the enol signal represents 1 proton:

Synthetic Implications in Drug Discovery[4]

The tautomeric state dictates the regioselectivity of subsequent reactions:

-

Alkylation: In the presence of a base (e.g.,

), the C4 position is the most acidic ( -

Cyclization (Resorcinol Synthesis): Under basic conditions, the molecule can undergo an intramolecular aldol condensation to form ethyl 3,5-dihydroxybenzoate (orsellinic acid derivatives), a scaffold found in various antibiotics.

Figure 2: Divergent synthetic pathways controlled by reaction conditions.

References

-

Tautomerism of

-Dicarbonyls: -

Synthesis & Reactivity

-

NMR Data Verification

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3,5-Dioxohexanoate in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,5-dioxohexanoate is a valuable β-dicarbonyl compound utilized as a key building block in the synthesis of various pharmaceutical and chemical entities. However, its utility is often hampered by its inherent instability in solution. This guide provides a comprehensive exploration of the thermodynamic and kinetic factors governing the stability of this compound. We delve into the fundamental principles of its keto-enol tautomerism and delineate its primary degradation pathways, including hydrolysis and retro-Claisen condensation. This document presents a structured, self-validating experimental framework for systematically assessing the compound's stability under diverse conditions of solvent polarity, pH, and temperature. Detailed protocols for analytical techniques such as ¹H NMR, UV-Vis spectroscopy, and stability-indicating HPLC methods are provided, complete with guidelines for data interpretation. The insights and methodologies contained herein are designed to empower researchers to control, predict, and mitigate the instability of this compound, thereby optimizing its handling, storage, and application in complex synthetic routes.

Introduction: The Duality of a Synthetic Workhorse

This compound, a molecule possessing a β-keto ester moiety, is a cornerstone intermediate in organic synthesis, prized for the rich chemical reactivity endowed by its dual carbonyl groups.[1] Its structure allows for a wide array of transformations, making it a valuable precursor for pharmaceuticals and other complex organic molecules. However, the very features that make it synthetically attractive are also the source of its significant thermodynamic instability.

The core challenge in utilizing this compound lies in its propensity to exist as a dynamic equilibrium of tautomers and to undergo degradation in solution.[2] This guide serves as a detailed manual for understanding and quantifying the stability of this compound. By synthesizing theoretical principles with practical, field-tested experimental protocols, we aim to provide researchers with the tools to confidently manage this versatile yet delicate molecule.

Theoretical Framework: Understanding the Roots of Instability

A thorough grasp of the underlying chemical principles is paramount to controlling the stability of this compound. Its behavior in solution is primarily dictated by two interconnected phenomena: keto-enol tautomerism and susceptibility to degradation.

The Dynamic Equilibrium: Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium between its diketo form and two possible keto-enol tautomers.[2][3] The enol form is significantly stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond and conjugation of the carbon-carbon double bond with the remaining carbonyl group.[2][4]

Caption: Keto-enol equilibrium of this compound.

The position of this equilibrium (Keq) is not static; it is highly sensitive to the surrounding chemical environment:

-

Solvent Polarity: This is a dominant factor.[3][5] In non-polar solvents (e.g., carbon tetrachloride, cyclohexane), the intramolecularly hydrogen-bonded enol form is favored, as the solvent cannot compete for hydrogen bonding.[3][4] Conversely, in polar, protic solvents like water or methanol, the solvent molecules disrupt the internal hydrogen bond by forming their own hydrogen bonds with the carbonyl groups, thus shifting the equilibrium toward the diketo form.[2][3]

-

Temperature: Changes in temperature can influence the position of the equilibrium, and a thorough analysis requires experiments at different temperatures to determine the thermodynamic parameters (ΔH°, ΔS°) of tautomerization.

-

pH and Metal Chelation: The presence of acids or bases can catalyze the interconversion.[6] Furthermore, metal ions can chelate with the dicarbonyl moiety, stabilizing the enol or enolate form and significantly impacting reactivity.

Primary Degradation Pathways

Beyond tautomerism, this compound is susceptible to irreversible degradation, primarily through hydrolytic pathways that are catalyzed by acid or base.

-

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, forming 3,5-dioxohexanoic acid. This reaction is typically favored under basic conditions (saponification).[7]

-

Retro-Claisen Condensation (C-C Bond Cleavage): This is a significant degradation pathway for β-keto esters, particularly under basic conditions.[7] It involves the cleavage of the C2-C3 bond, leading to the formation of ethyl acetate and acetone. Under acidic conditions, a similar cleavage can occur.

Caption: Major degradation pathways for this compound.

-

Decarboxylation: While β-keto acids are notoriously prone to decarboxylation, the parent ester is stable to this pathway.[8][9] However, if ester hydrolysis occurs first, the resulting β-keto acid intermediate can readily lose CO₂ upon gentle heating, especially under acidic conditions, to yield pentan-2,4-dione.[7][9]

A Self-Validating Experimental Framework for Stability Assessment

To comprehensively evaluate the stability of this compound, a systematic approach is required. The following experimental workflow is designed to provide a complete picture of the compound's behavior by integrating tautomer quantification with kinetic degradation analysis.

Caption: Workflow for assessing the stability of this compound.

Protocol 1: Initial Characterization and Tautomer Quantification

Causality: Before assessing degradation kinetics, it is crucial to establish the initial state of the compound in different environments. This baseline measurement of the tautomeric ratio provides the starting point (t=0) for all subsequent stability studies and reveals the thermodynamic preferences of the molecule in each solvent system.

Methodology: ¹H NMR Spectroscopy

¹H NMR is the most reliable technique for quantifying the keto-enol ratio because the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[2][10]

-

Step 1: Sample Preparation: Prepare solutions of this compound (e.g., 10 mg/mL) in a range of deuterated solvents representing different polarities:

-

Non-polar aprotic: CCl₄ or C₆D₆

-

Polar aprotic: Acetone-d₆, DMSO-d₆

-

Polar protic: CD₃OD, D₂O

-

-

Step 2: NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.

-

Step 3: Spectral Analysis & Calculation:

-

Identify the unique signals corresponding to the diketo and enol forms.

-

Diketo form: Look for the characteristic methylene protons at C2 (~3.5 ppm) and C4 (~3.7 ppm).

-

Enol form: Identify the vinylic proton (=CH-) at C4 (~5.6 ppm) and the enolic hydroxyl proton (-OH), which can be broad and vary in chemical shift (~12-15 ppm).[10]

-

-

Integrate the area of a signal unique to the diketo form (e.g., the C2 methylene protons, integral I_keto) and a signal unique to the enol form (e.g., the C4 vinylic proton, integral I_enol).

-

Calculate the percentage of the enol form: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100 (Note: The keto integral is divided by 2 as it represents two protons.)

-

The equilibrium constant is K_T = [% Enol] / [% Keto].

-

Protocol 2: pH-Dependent Stability Study

Causality: As hydrolysis and retro-Claisen reactions are catalyzed by acid and base, mapping the stability profile across a range of pH values is critical for predicting behavior in buffered solutions, formulations, or reaction mixtures. A stability-indicating HPLC method is the gold standard for this analysis as it can separate the parent compound from its degradation products.[11]

Methodology: HPLC-UV

-

Step 1: Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from potential degradants like 3,5-dioxohexanoic acid and ethyl acetate.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

-

Detection: UV detector set to a wavelength where the compound absorbs (e.g., the n→π* transition of the keto form around 275 nm, or the π→π* of the conjugated enol form around 245 nm).[12][13]

-

-

Step 2: Sample Preparation: Prepare a series of aqueous buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7.4, borate for pH 9).

-

Step 3: Stability Assay:

-

Prepare a stock solution of the compound in a miscible organic solvent (e.g., acetonitrile).

-

Spike the stock solution into each buffer to a final concentration of ~0.1 mg/mL (ensure the organic solvent percentage is low, e.g., <1%).

-

Incubate the solutions at a controlled temperature (e.g., 40°C to accelerate degradation).

-

-

Step 4: Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, quench any reaction if necessary (e.g., by neutralizing), and inject it into the HPLC system.

-

Step 5: Data Analysis:

-

Record the peak area of the parent compound at each time point.

-

Calculate the percentage of compound remaining relative to the t=0 injection.

-

Plot ln(% Remaining) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the degradation rate constant (-k).

-

Protocol 3: Temperature and Solvent-Dependent Stability

Causality: This study elucidates the intrinsic stability of the molecule in common organic solvents and provides the data needed to calculate the activation energy for degradation, a key parameter for predicting shelf life at different storage temperatures.

Methodology: HPLC-UV

-

Step 1: Experimental Setup: Prepare solutions of the compound in various organic solvents (e.g., methanol, acetonitrile, THF, toluene) at a known concentration.

-

Step 2: Incubation: Aliquot the solutions into sealed vials and incubate them in parallel at multiple temperatures (e.g., 25°C, 40°C, 60°C).

-

Step 3: Time-Point Analysis: Using the HPLC method from Protocol 2, analyze samples at regular intervals, monitoring the decrease in the parent peak area.

-

Step 4: Kinetic Analysis:

-

For each solvent at each temperature, calculate the degradation rate constant (k) as described in Protocol 2.

-

Arrhenius Analysis: To determine the activation energy (Ea), plot ln(k) versus 1/T (where T is the temperature in Kelvin). The slope of the resulting line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).

-

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Tautomeric Equilibrium in Various Solvents at 25°C

| Solvent | Polarity Index | % Enol Tautomer (from ¹H NMR) | K_T ([Enol]/[Keto]) |

| Carbon Tetrachloride-d | 1.7 | Experimental Value | Calculated Value |

| Chloroform-d | 4.1 | Experimental Value | Calculated Value |

| Acetone-d₆ | 5.4 | Experimental Value | Calculated Value |

| Methanol-d₄ | 6.6 | Experimental Value | Calculated Value |

| Water-d₂ | 9.0 | Experimental Value | Calculated Value |

This table will clearly demonstrate the strong correlation between solvent polarity and the position of the keto-enol equilibrium, a cornerstone of this compound's behavior.[3]

Table 2: Apparent First-Order Degradation Rate Constants (k) at 40°C

| Condition | Rate Constant, k (hr⁻¹) | Half-life, t₁/₂ (hr) |

| pH-Dependence | ||

| pH 3.0 Buffer | Experimental Value | Calculated (0.693/k) |

| pH 5.0 Buffer | Experimental Value | Calculated (0.693/k) |

| pH 7.4 Buffer | Experimental Value | Calculated (0.693/k) |

| pH 9.0 Buffer | Experimental Value | Calculated (0.693/k) |

| Solvent-Dependence | ||

| Methanol | Experimental Value | Calculated (0.693/k) |

| Acetonitrile | Experimental Value | Calculated (0.693/k) |

| Tetrahydrofuran (THF) | Experimental Value | Calculated (0.693/k) |

This table provides actionable data, directly comparing the stability under conditions relevant to drug formulation (pH buffers) and chemical synthesis (organic solvents).

Conclusion and Recommendations for Best Practices

The thermodynamic stability of this compound in solution is a complex interplay of its inherent chemical structure and its external environment. The keto-enol equilibrium is heavily influenced by solvent polarity, while degradation is primarily driven by pH-catalyzed hydrolysis.

Key Recommendations for Researchers:

-

Storage: For long-term storage, the compound should be kept as a neat solid at low temperatures (≤ 4°C) and protected from moisture. For solution-based storage, a non-polar, aprotic solvent is preferable to minimize both degradation and the presence of the more reactive diketo form.

-

Reaction Conditions: When using this compound as a reactant, the choice of solvent and pH is critical. Reactions that require the enol/enolate form will benefit from non-polar solvents. To avoid degradation, prolonged exposure to strongly acidic or, particularly, basic aqueous conditions should be avoided. If basic conditions are necessary, lower temperatures and shorter reaction times are recommended.

-

Analytical Characterization: Always consider the tautomeric equilibrium when characterizing this compound. ¹H NMR is essential for understanding the state of the material before use. When developing analytical methods like HPLC, be aware that tautomers may potentially be separated under certain conditions, although interconversion is usually rapid.

By applying the theoretical understanding and experimental protocols outlined in this guide, researchers can effectively navigate the challenges posed by the instability of this compound, leading to more reproducible results, higher yields, and greater confidence in its application.

References

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11332732, this compound. [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]

-

Mack, M., et al. (2013). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. AMB Express, 3(1), 49. [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Jiao, Y., et al. (2013). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. Chinese Chemical Letters, 24(9), 824-826. [Link]

-

Gathungu, R. M., et al. (2018). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Journal of Chromatography B, 1084, 1-9. [Link]

-

LibreTexts Chemistry. (2021). UV-VIS Spectroscopy and Conjugated Systems- Review. [Link]

-

Gualpa, F. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-355. [Link]

-

LibreTexts Chemistry. (2023). Keto-Enol Tautomerism. [Link]

-

Khan, I. A., et al. (2015). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Journal of the Chemical Society of Pakistan, 37(1), 133-138. [Link]

Sources

- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. aklectures.com [aklectures.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Ethyl 3,5-Dioxohexanoate: A Pivotal Synthon for Bioactive Polyketide and Heterocycle Scaffolds

This technical guide provides a comprehensive analysis of Ethyl 3,5-dioxohexanoate, focusing on its critical role as a biomimetic synthon in the development of pharmacologically active scaffolds.

Executive Summary

This compound (CAS: 19841-57-7) acts as a synthetic surrogate for the unstable polyketide chain (

Part 1: The Polyketide Mimic & Cannabinoid Connection

The most high-impact application of this compound is its conversion into 5-alkylresorcinols. This pathway mimics the biological activity of type III polyketide synthases (PKS), allowing researchers to synthesize cannabinoid precursors without enzymatic fermentation.

Mechanism: The "Curry" Cyclization to Olivetol

The synthesis of Olivetol (5-pentylresorcinol)—the obligate precursor to

-

Chemical Logic: The molecule provides the "aromatic ring" carbons. A base-catalyzed aldol condensation followed by dehydration creates the phenolic core.

-

Significance: This route bypasses the need for cannabis plant extraction, offering a fully synthetic, GMP-compliant route to cannabinoid APIs.

Visualization: Biomimetic Synthesis Pathway

The following diagram illustrates the transformation of the linear ester into the bioactive resorcinol core and subsequent cannabinoid scaffolds.

[2][3][5]

Part 2: Divergent Synthesis of Bioactive Heterocycles

Beyond resorcinols, the 1,3,5-tricarbonyl system of this compound is a "molecular lego" piece for constructing nitrogen-containing heterocycles. These derivatives are frequent hits in high-throughput screening for kinase inhibitors.

Pyrazole Synthesis (Kinase Inhibition)

Reaction with hydrazines yields 3,5-disubstituted pyrazoles.[1]

-

Target: Src Kinase, EGFR.

-

Mechanism: The pyrazole ring mimics the adenine pocket of ATP, competitively inhibiting phosphorylation.

-

Structure-Activity Relationship (SAR): The ethyl ester group often serves as a handle for further functionalization (e.g., amidation) to improve solubility and bioavailability.

Isoxazole Synthesis (Antimicrobial)

Reaction with hydroxylamine hydrochloride yields isoxazoles.

-

Target: Bacterial cell wall synthesis enzymes.

-

Mechanism: The isoxazole ring acts as a bioisostere for carboxylic acids or phosphate groups, disrupting enzymatic active sites.

Visualization: Heterocyclic Diversity

[2][3]

Part 3: Mechanistic Pharmacology

While the derivatives are the primary drugs, the core structure of this compound offers specific mechanistic insights relevant to assay interference and metalloenzyme targeting.

Keto-Enol Tautomerism & Metal Chelation

The molecule exists in equilibrium between its keto and enol forms. The cis-enol form is stabilized by an intramolecular hydrogen bond, creating a bidentate pocket capable of chelating divalent cations (

-

Biological Implication: This moiety can inhibit metalloenzymes (e.g., HIV Integrase, which uses two

ions) by sequestering the cofactor. -

Assay Alert: In high-concentration screening, this compound may produce false positives in metal-dependent assays due to non-specific chelation.

Bioactivity Data Summary

The following table summarizes the biological profile of scaffolds derived directly from this precursor.

| Scaffold Class | Target / Mechanism | Reported Activity ( | Key Reference |

| 5-Alkylresorcinols | Lipid membrane disruption; CB1/CB2 Receptor Agonism (via THC) | [1, 2] | |

| Pyrazoles | Src Kinase / EGFR Inhibition (ATP Competition) | [3, 4] | |

| Pyrimidines | DNA/RNA Polymerase Inhibition | [5] | |

| HIV-1 Integrase Strand Transfer Inhibition | [6] |

Part 4: Experimental Protocols

Protocol A: Synthesis of Olivetol (Cannabinoid Precursor)

A validated method for converting this compound to the resorcinol core.

Reagents: this compound (1.0 eq), 3-Nonen-2-one (1.1 eq), Sodium Ethoxide (NaOEt), DMF. Workflow:

-

Condensation: Dissolve this compound in dry DMF under

atmosphere. -

Addition: Add NaOEt (1.2 eq) at 0°C to generate the enolate. Stir for 30 mins.

-

Cyclization: Dropwise addition of 3-Nonen-2-one. Heat to 80°C for 4 hours.

-

Aromatization: The intermediate cyclohexenone is treated with

or -

Purification: Flash chromatography (Hexane:EtOAc 8:2). Validation:

NMR should show characteristic aromatic protons at

Protocol B: One-Pot Pyrazole Synthesis

Standard protocol for generating kinase inhibitor libraries.

Reagents: this compound (1 mmol), Phenylhydrazine (1 mmol), Ethanol (10 mL), Acetic Acid (cat.). Workflow:

-

Mix ester and hydrazine in ethanol.

-

Reflux for 3-6 hours. Monitor by TLC (disappearance of starting ester).

-

Cool to room temperature. The pyrazole derivative often precipitates.

-

Recrystallize from EtOH.

References

-

Hurem, D. et al. (2021).[2] "A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives." SynOpen, 5, 86–90.[2] Link

-

Girard, M. et al. (1990). "A simple and efficient synthesis of 5'-(2H3)olivetol." Canadian Journal of Chemistry. Link

-

Rao, et al. (2021).[3] "Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors." Pharmaceuticals, 14(11). Link

-

Girish, et al. (2010). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. Link

-

ResearchGate. "Synthesis and biological evaluation of this compound derivatives." Link

-

PubChem. "this compound Compound Summary." National Library of Medicine. Link

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of Resorcinol Derivatives via Cyclization of Ethyl 3,5-Dioxohexanoate

Introduction: The Significance of Resorcinol Derivatives and the Aromatic Polyketide Pathway

Resorcinol (1,3-dihydroxybenzene) and its derivatives are privileged structural motifs found in a vast array of natural products and pharmacologically active compounds. These compounds exhibit a wide range of biological activities, including antiseptic, anti-inflammatory, and anticancer properties. The 5-substituted resorcinol framework is particularly noteworthy as it forms the core of cannabinoids, such as in the precursor to tetrahydrocannabinol (THC), olivetol. The synthesis of these valuable molecules is therefore of significant interest to researchers in medicinal chemistry and drug development.

The cyclization of ethyl 3,5-dioxohexanoate to form 5-methylresorcinol is a classic example of a biomimetic synthesis, mimicking the polyketide pathway responsible for the biosynthesis of many aromatic natural products. This transformation proceeds via an intramolecular aldol condensation, a powerful carbon-carbon bond-forming reaction, followed by dehydration and tautomerization to achieve an aromatic system. This application note provides a detailed protocol for this cyclization, an in-depth mechanistic explanation, and practical insights for its successful execution.

Mechanistic Insights: The Intramolecular Aldol Condensation-Aromatization Cascade

The conversion of the linear β-dicarbonyl precursor, this compound, into the aromatic resorcinol derivative is a fascinating cascade of reactions initiated by a base. The overall transformation can be understood in the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide when dealing with ethyl esters to prevent transesterification, abstracts an acidic α-proton from the methylene group flanked by the two carbonyls (C4). This generates a nucleophilic enolate.

-

Intramolecular Aldol Addition: The newly formed enolate attacks the electrophilic carbonyl carbon of the ketone at C5, leading to the formation of a six-membered ring and a tertiary alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the solvent (ethanol) to yield a β-hydroxy cyclic ketone.

-

Dehydration and Aromatization: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated ketone. This is followed by enolization and tautomerization, which are thermodynamically driven by the formation of the stable aromatic ring, to yield the final resorcinol derivative.

Caption: Reaction mechanism workflow.

Experimental Protocol: Synthesis of 5-Methylresorcinol

This protocol details the base-catalyzed intramolecular cyclization of this compound to yield 5-methylresorcinol.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥97% | Sigma-Aldrich |

| Sodium metal | Reagent grade | Sigma-Aldrich |

| Absolute Ethanol (200 proof) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - |

| Brine (Saturated NaCl solution) | Laboratory prepared | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Sigma-Aldrich |

| Ethyl acetate | ACS grade | Fisher Scientific |

| Hexanes | ACS grade | Fisher Scientific |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide Solution:

-

To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 50 mL of absolute ethanol.

-

Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas, so ensure proper ventilation.

-

Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide. This step is crucial as the presence of unreacted sodium can lead to side reactions.

-

-

Cyclization Reaction:

-

To the freshly prepared sodium ethoxide solution, add 17.2 g (100 mmol) of this compound dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours.

-

Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

-

-

Workup and Extraction:

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully neutralize the reaction mixture by adding 1 M hydrochloric acid until the pH is approximately 2-3. This step quenches the reaction and protonates the phenoxide intermediate.

-

Transfer the mixture to a 250 mL separatory funnel and add 100 mL of diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude 5-methylresorcinol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 10% and gradually increasing to 40%) as the eluent.

-

Alternatively, recrystallization from a suitable solvent system such as toluene/hexanes can be employed to obtain the pure product as a crystalline solid.

-

Expected Yield and Characterization

-

Yield: 60-70%

-

Appearance: Off-white to pale pink crystalline solid

-

Melting Point: 105-107 °C

-

¹H NMR (300 MHz, CDCl₃): δ 6.25 (s, 2H), 6.18 (s, 1H), 4.75 (br s, 2H, -OH), 2.25 (s, 3H).

-

¹³C NMR (75 MHz, CDCl₃): δ 157.0, 140.1, 107.8, 101.5, 21.4.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete formation of sodium ethoxide. | Ensure all sodium metal has dissolved before adding the starting material. Use fresh, high-quality sodium and anhydrous ethanol. |

| Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the specified time. Monitor by TLC to confirm the disappearance of the starting material. | |

| Formation of multiple byproducts | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |

| Use of a different base (e.g., NaOH, KOH). | Sodium ethoxide is the preferred base to avoid saponification of the ester. | |

| Difficult purification | Incomplete removal of acidic or basic impurities. | Ensure proper washing of the organic layer during the workup. A thorough wash with saturated sodium bicarbonate and brine is essential. |

| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. A shallow gradient may be necessary to achieve good separation. |

Workflow Diagram

Caption: Experimental workflow for the synthesis of 5-methylresorcinol.

References

- Anker, R. M., & Cook, A. H. (1945). Synthesis of 5-methylresorcinol. Journal of the Chemical Society, 311-315.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Using ethyl 3,5-dioxohexanoate in biomimetic polyketide synthesis

Application Note: Biomimetic Polyketide Synthesis using Ethyl 3,5-Dioxohexanoate

-Diketo EstersIntroduction: The Chemical Logic of Biomimicry

Polyketides are a structurally diverse class of natural products (including tetracyclines, macrolides, and statins) synthesized in nature by Polyketide Synthases (PKS).[1] These enzymes assemble acetate/malonate units into linear poly-

This compound (also known as ethyl 3,5-diketohexanoate) serves as a critical triketide mimic (C6 chain). It represents the "unstable intermediate" that exists transiently on the PKS enzyme surface. In a laboratory setting, this molecule allows researchers to mimic the two fundamental steps of polyketide biosynthesis without enzymatic machinery:

-

Chain Extension: Elongation of the carbon skeleton via dianion chemistry.

-

Regioselective Cyclization: Controlling the folding mode (Aldol vs. Claisen) to generate aromatic scaffolds (resorcinols, phloroglucinols) or lactones (pyrones).

This guide details the handling, extension, and cyclization of this compound, grounded in the seminal "folding rules" established by the Harris Group.

Substrate Properties & Handling (Critical)

This compound is thermodynamically unstable. It exists in a dynamic equilibrium of keto-enol tautomers and is prone to self-condensation (polymerization) at room temperature.

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 172.18 g/mol |

| Tautomerism | Exists as a mixture of trione, mono-enol, and bis-enol forms. |

| Stability | High Risk. Prone to intermolecular aldol condensation. |

| Storage | Store at -20°C under Argon. |

| Handling | Use immediately upon thawing. Do not expose to strong base without electrophiles present. |

Protocol A: Regioselective Chain Extension (The Dianion Strategy)

To mimic PKS chain elongation, we must extend the C6 triketide to a C8 tetraketide (or higher). The challenge is regioselectivity: the molecule has three acidic sites.

-

Site A (C2,

): Acidic ( -

Site B (C4,

): Most acidic ( -

Site C (C6,

): Least acidic (

Objective: Generate the

Reagents & Setup

-

Substrate: this compound (1.0 equiv).

-

Base: Lithium Diisopropylamide (LDA), 2.2 - 2.5 equiv.

-

Electrophile: Alkyl halide (e.g., Methyl Iodide) or Acyl donor.

-

Solvent: Anhydrous THF (freshly distilled).

-

Atmosphere: Argon/Nitrogen.

Step-by-Step Methodology

-

System Inertization: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

-

Base Preparation: Charge flask with anhydrous THF and cool to -78°C . Add LDA (2.2 equiv).

-

Dianion Generation:

-

Dissolve this compound in a minimal volume of THF.

-

Add the ester solution dropwise to the LDA over 20 minutes.

-

Mechanistic Insight: The first equivalent of base removes the highly acidic C4 proton. The second equivalent removes the C6 proton, generating the reactive terminal enolate.

-

Stir at 0°C for 30 minutes to ensure complete dianion formation (yellow/orange solution).

-

-

Electrophile Addition:

-

Cool back to -78°C (kinetic control is vital to prevent proton transfer).

-

Add the electrophile (1.1 equiv) rapidly.

-

-

Quench & Workup:

-

Quench with dilute aqueous HCl (pH 4-5) while cold.

-

Extract with EtOAc, wash with brine, dry over

. -

Note: Avoid high temperatures during rotovap; ketides are heat-sensitive.

-

Protocol B: Biomimetic Cyclization (The "Harris Folding" Step)

Once the chain is extended (or using the native triketide), the folding mode is dictated by pH and chelation.

-

Pathway 1 (Lactone Formation): Acidic conditions

Triacetic Acid Lactone (TAL). -

Pathway 2 (Aromatization): Basic conditions

Resorcinol derivatives (Orsellinic acid mimics).

Focus: Base-Mediated Aromatization (Aldol-type Cyclization).

Mechanism

The C2 enolate attacks the C7 carbonyl (in a tetraketide system) or the C6 position undergoes Claisen condensation with the C1 ester. For this compound (C6 chain), self-condensation or reaction with a co-substrate is often required to reach the aromatic threshold.

Standard Protocol for Intramolecular Aldol Cyclization:

-

Buffer Preparation: Prepare a pH 9-10 buffer (Phosphate or Carbonate) or use a mild alkoxide (Mg(OMe)2). Magnesium chelation templates the folding.

-

Reaction:

-

Dissolve the polyketide substrate in MeOH/DCM.

-

Add the base/buffer.[2]

-

Stir at 0°C

RT for 2-4 hours.

-

-

Acidification (Aromatization):

-

The initial product is often a non-aromatic cyclic dione.

-

Treat with 1M HCl to force dehydration and tautomerization to the stable aromatic phenol (Resorcinol).

-

Visualization of Pathways

The following diagram illustrates the divergence between biosynthetic logic (enzymatic) and the chemical mimicry (synthetic) using this compound.

Caption: Divergent synthesis pathways. Direct acid cyclization yields pyrones (Lactone), while dianion extension followed by base-mediated folding yields biomimetic aromatics (Resorcinol).

Analytical Validation & Troubleshooting

NMR Signatures (Self-Validation)

When validating your product, look for these specific shifts. If they are absent, the folding failed.

| Signal | Chemical Shift ( | Interpretation |

| Enol Proton | 12.0 - 14.0 (broad s) | Indicates successful |

| Aromatic Protons | 6.0 - 6.5 (s or d) | Success. Indicates formation of the Resorcinol ring. |

| Olefinic Proton | 5.5 - 5.9 (s) | Failure/Lactone. Indicates Triacetic Acid Lactone formation. |

| Terminal Methyl | 2.1 - 2.3 (s) | Methyl group on the aromatic ring (Toluene-like). |

Common Pitfalls

-

O-Alkylation vs. C-Alkylation:

-

Polymerization:

References

-

Harris, T. M., & Harris, C. M. (1986). Biomimetic Syntheses of Aromatic Polyketides. Pure and Applied Chemistry. Link

-

Bringmann, G., et al. (2014). Biomimetic Synthesis of Polyketides. Chemical Reviews. Link

-

Staunton, J., & Weissman, K. J. (2001). Polyketide biosynthesis: a millennium review. Natural Product Reports. Link

-

Trauner, D., et al. (2014).[5] Biomimetic Synthesis of the Calcineurin Phosphatase Inhibitor Dibefurin.[5] Angewandte Chemie International Edition. Link

-

PubChem Compound Summary. (2024). This compound.[3][6][7][8] National Center for Biotechnology Information. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Aldol vs. Claisen: Understanding the Products of Two Key Reactions - Oreate AI Blog [oreateai.com]

- 3. Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. This compound | C8H12O4 | CID 11332732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Synthesis of Olivetol Utilizing an Ethyl 3,5-Dioxohexanoate Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of olivetol (5-pentylresorcinol), a key precursor in the production of various cannabinoids, including tetrahydrocannabinol (THC). The protocol detailed herein focuses on a biomimetic approach starting from ethyl 3,5-dioxohexanoate, leveraging an intramolecular aldol condensation followed by aromatization. This application note is designed to offer both the theoretical underpinnings and practical, step-by-step instructions for the successful laboratory-scale synthesis of olivetol. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting and optimization.

Introduction

Olivetol is a naturally occurring organic compound and a member of the resorcinol family.[1] Its significance in medicinal chemistry and drug development stems primarily from its role as a fundamental building block in the biosynthesis and chemical synthesis of a wide array of cannabinoids. The pentyl side chain of olivetol is a characteristic feature of many psychoactive cannabinoids found in Cannabis sativa.[1] The plant biosynthesizes olivetol via a polyketide synthase (PKS) pathway, involving the condensation of hexanoyl-CoA with three molecules of malonyl-CoA.[1] This natural strategy provides inspiration for a chemical synthesis approach that mimics this polyketide-like assembly and subsequent cyclization.

While various synthetic routes to olivetol have been reported, many rely on multi-step procedures starting from substituted benzoic acids or employ organometallic reagents.[2][3][4] The method described in this document presents an efficient alternative that proceeds through the cyclization of a linear 1,5-dicarbonyl precursor, this compound. This strategy is attractive due to its convergence and the direct formation of the resorcinol core.

Synthetic Strategy and Mechanism

The cornerstone of this synthetic approach is the base- or acid-catalyzed intramolecular aldol condensation of this compound. The linear precursor contains two carbonyl groups at the 3- and 5-positions, which are suitably positioned for a 6-membered ring closure.

The proposed reaction mechanism under basic conditions is as follows:

-

Enolate Formation: A base abstracts an acidic proton from the α-carbon (C4) situated between the two carbonyl groups, forming an enolate.

-

Intramolecular Aldol Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon at C5, leading to the formation of a six-membered cyclic β-hydroxy ketone intermediate.

-

Dehydration and Aromatization: Subsequent dehydration of the aldol adduct, followed by enolization and tautomerization, leads to the formation of the stable aromatic resorcinol ring system of olivetol. The ester group at C1 is typically cleaved under the reaction conditions.

An alternative acid-catalyzed pathway can also be envisioned, proceeding through enolization and subsequent intramolecular attack on a protonated carbonyl group.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursor, this compound, and its subsequent conversion to olivetol.

Part 1: Synthesis of this compound

The precursor, this compound, can be synthesized via the acylation of the enolate of ethyl acetoacetate with an appropriate acyl donor. A common method involves the use of Meldrum's acid and butyryl chloride.[5]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | C₆H₈O₄ | 144.12 | 14.4 g (0.1 mol) | |

| Pyridine | C₅H₅N | 79.10 | 15.8 mL (0.2 mol) | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |

| Butyryl chloride | C₄H₇ClO | 106.55 | 11.5 mL (0.11 mol) | |

| Ethanol | C₂H₅OH | 46.07 | 150 mL | Absolute |

| Hydrochloric acid (HCl) | HCl | 36.46 | As needed | 1 M aqueous solution |

| Magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Anhydrous |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid (14.4 g, 0.1 mol) in anhydrous dichloromethane (200 mL).

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (15.8 mL, 0.2 mol) dropwise.

-

Acylation: While maintaining the temperature at 0 °C, add butyryl chloride (11.5 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

-

Ethanolysis: To the crude oil, add absolute ethanol (150 mL) and reflux the mixture for 4 hours.

-

Purification: After cooling to room temperature, remove the ethanol under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Part 2: Synthesis of Olivetol from this compound

This protocol describes the base-catalyzed intramolecular cyclization and aromatization of this compound to yield olivetol.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| This compound | C₈H₁₂O₄ | 172.18 | 8.6 g (0.05 mol) | |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 4.1 g (0.06 mol) | |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | Absolute, anhydrous |

| Hydrochloric acid (HCl) | HCl | 36.46 | As needed | Concentrated and 1 M |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Saturated aqueous solution |

| Brine | NaCl (aq) | - | As needed | Saturated aqueous solution |

| Magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Anhydrous |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (8.6 g, 0.05 mol) in absolute ethanol (100 mL).

-

Base Addition: Carefully add sodium ethoxide (4.1 g, 0.06 mol) to the solution. The mixture may become warm.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is approximately 7. Then, acidify to pH 2-3 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude olivetol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to afford pure olivetol as a colorless to pale yellow solid.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of olivetol.

Reaction Mechanism Diagram

Caption: Proposed mechanism for olivetol synthesis.

Expected Results and Characterization

The synthesis of this compound should yield a colorless to pale yellow oil. The subsequent synthesis of olivetol should result in a solid that can be purified to a colorless or off-white crystalline material.

Table of Expected Yields and Physical Properties:

| Compound | Appearance | Expected Yield (%) | Melting Point (°C) | Boiling Point (°C) |

| This compound | Colorless to pale yellow oil | 60-75 | N/A | (Vacuum) |

| Olivetol | Colorless to off-white solid | 50-65 | 46-48 | 164-166 @ 5 mmHg |

Characterization Data for Olivetol:

-

¹H NMR (CDCl₃, 500 MHz): δ 6.24 (t, J=2.2 Hz, 1H, Ar-H), 6.18 (d, J=2.2 Hz, 2H, Ar-H), 4.75 (s, 2H, -OH), 2.45 (t, J=7.7 Hz, 2H, Ar-CH₂-), 1.58 (m, 2H, -CH₂-), 1.32 (m, 4H, -(CH₂)₂-), 0.90 (t, J=7.0 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 125 MHz): δ 156.4, 145.8, 108.2, 100.1, 36.1, 31.6, 30.9, 22.6, 14.1.

-

IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 2955, 2928, 2857 (C-H), 1620, 1595 (C=C, aromatic).

-

Mass Spectrometry (EI): m/z 180 (M⁺), 124, 123.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Part 1 | Incomplete reaction; moisture. | Ensure anhydrous conditions. Extend reaction time. Check the quality of reagents. |

| Low yield in Part 2 | Incomplete cyclization; side reactions. | Ensure anhydrous conditions. Use a stronger base or higher temperature if necessary. Monitor by TLC to avoid over-running the reaction. |

| Product is a dark oil | Impurities from side reactions or degradation. | Purify carefully by column chromatography. Consider using an inert atmosphere during the reaction. |

| Incomplete reaction | Insufficient base or reaction time. | Use a slight excess of base. Increase reflux time and monitor by TLC. |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Pyridine and butyryl chloride are corrosive and have strong odors. Handle with care.

-

Sodium ethoxide is a strong base and is moisture-sensitive. Handle in a dry atmosphere.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

Concentrated hydrochloric acid is highly corrosive.

References

- Anker, R. M., & Cook, A. H. (1945). A New Synthesis of Olivetol. Journal of the Chemical Society, 311.

-

PrepChem. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]

- Focella, A., Teitel, S., & Brossi, A. (1977). A simple synthesis of olivetol. Journal of Organic Chemistry, 42(21), 3456-3457.

- Girard, M., Moir, D. B., & ApSimon, J. W. (1987). A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry, 65(1), 189-192.

- Alonso, E., Ramón, D. J., & Yus, M. (1997). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. The Journal of Organic Chemistry, 62(2), 417-421.

- McNulty, J., Hurem, D., Macphail, B. J., Carlini, R., & Lewis, J. (2021).

-

Wikipedia. (n.d.). Olivetol. Retrieved from [Link]

- Taura, F., Morimoto, S., Shoyama, Y., & Mechoulam, R. (1996). First direct evidence for the mechanism of delta 1-tetrahydrocannabinolic acid biosynthesis. Journal of the American Chemical Society, 118(43), 10466-10467.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Srebnik, M., & Mechoulam, R. (1984). A new synthesis of olivetol. Synthesis, 1984(11), 1046-1047.

- Kajikawa, H., & Mori, K. (2004). New synthesis of olivetol and its application to the synthesis of cannabichromene. Bioscience, Biotechnology, and Biochemistry, 68(7), 1575-1578.

- Crombie, L., & Ponsford, R. (1971). A new synthesis of olivetol and its analogues. Journal of the Chemical Society C: Organic, 796-804.

- Novak, J., & Salem, M. A. (2004). Synthesis of olivetol and its analogues.

Sources

Application Note: Regioselective Synthesis of Ethyl (3-methylisoxazol-5-yl)acetate

Abstract

This application note details the optimized protocol for the synthesis of ethyl (3-methylisoxazol-5-yl)acetate via the condensation of ethyl 3,5-dioxohexanoate with hydroxylamine hydrochloride. While the reaction of asymmetrical 1,3-dicarbonyls with hydroxylamine can theoretically yield two regioisomers, this protocol leverages steric and electronic control to favor the formation of the 3-methyl-5-substituted isoxazole. We provide a robust, self-validating workflow suitable for scale-up in pharmaceutical intermediate production, including mechanistic insights, safety parameters, and critical analytical checkpoints.

Introduction & Mechanistic Rationale

The Regioselectivity Challenge

The reaction of This compound (a

-

C5-Ketone: A terminal methyl ketone (

). -

C3-Ketone: An internal ketone flanked by methylene groups (

).

Mechanistic Pathway

The regiochemical outcome is dictated by the initial nucleophilic attack of the hydroxylamine nitrogen.

-

Kinetic Control: The nitrogen atom of hydroxylamine is the primary nucleophile. It preferentially attacks the C5-ketone because it is sterically less hindered than the C3-ketone.

-

Cyclization: Following the formation of the oxime at C5, the oxime oxygen attacks the C3-carbonyl, followed by dehydration to aromatize the ring.

-

Numbering Consequence: In isoxazole nomenclature (O=1, N=2), the carbon attacked by nitrogen becomes Position 3 . Therefore, attack at the methyl ketone (C5) places the methyl group at Position 3, yielding ethyl (3-methylisoxazol-5-yl)acetate .

Pathway Diagram

The following diagram illustrates the divergent pathways and the selection of the major isomer.

Figure 1: Mechanistic divergence in the reaction of this compound with hydroxylamine. Path A is favored due to the higher electrophilicity and lower steric hindrance of the C5 methyl ketone.

Experimental Protocol

Materials and Equipment

-

Reagents:

-

This compound (purity >95%). Note: Often stored at 4°C; equilibrate to RT before use.

-

Hydroxylamine hydrochloride (

, 99%). -

Sodium Acetate (anhydrous) or NaOH (1M solution) for pH buffering.

-

Solvent: Ethanol (absolute) and Water.

-

-

Equipment:

-

Round-bottom flask (3-neck) with reflux condenser.

-

Magnetic stirrer with temperature control.

-

Rotary evaporator.

-

Vacuum filtration setup.[1]

-

Safety Considerations (Critical)

-

Hydroxylamine Hydrochloride: Corrosive and toxic.[2][3][4] Potential explosion hazard if heated under confinement without solvent. Ensure the reaction mixture is never distilled to dryness containing free hydroxylamine.

-

Exotherm: The initial neutralization and condensation can be exothermic. Add base slowly.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Dissolve Hydroxylamine Hydrochloride (1.1 equiv) in a mixture of Ethanol/Water (3:1 v/v).

-

Rationale: Water is required to solubilize the salt; ethanol ensures solubility of the organic ester.

-

-

Add Sodium Acetate (1.1 equiv) to the solution. Stir for 10 minutes at Room Temperature (RT).

-

Checkpoint: This buffers the solution, liberating free hydroxylamine in situ without creating harsh basic conditions that could hydrolyze the ester.

-

Step 2: Addition of Substrate

-

Add This compound (1.0 equiv) dropwise to the stirring mixture over 15 minutes.

-

Observe temperature; maintain < 30°C during addition.

Step 3: Cyclization (Reflux)

-

Heat the mixture to Reflux (approx. 78-80°C) .

-

Maintain reflux for 3 to 4 hours .

-

Monitoring: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material (diketo ester) stains dark purple with

(enol test). The product (isoxazole) will not stain with

-

Step 4: Workup

-

Cool the reaction mixture to RT.

-

Remove Ethanol under reduced pressure (Rotovap) at 40°C.

-

Dilute the aqueous residue with water and extract with Ethyl Acetate (3x) .

-

Wash combined organics with Brine, dry over

, and filter. -

Concentrate to yield the crude oil.

Step 5: Purification

-

Crystallization: The crude oil often solidifies upon standing or cooling. Recrystallize from minimal Ethanol/Hexane.

-

Distillation: If liquid, high-vacuum distillation can be used (bp ~110°C at 1 mmHg), but ensure no residual hydroxylamine remains (explosion risk).

Analytical Validation

To ensure the correct isomer was formed, the following analytical data must be verified.

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil or low-melting solid | Darkens upon oxidation/storage. |

| Corresponds to | ||

| Characteristic isoxazole C4-H singlet. | ||

| Methylene of the acetate group at C5. | ||

| MS (ESI+) | Consistent with formula |

Isomer Confirmation Logic

The chemical shift of the methyl group is the most reliable rapid indicator.

-

3-Methyl isomer (Target): Methyl attached to C=N. Shift is generally shielded relative to the 5-methyl. (~2.2 - 2.3 ppm).

-

5-Methyl isomer (Minor): Methyl attached to C=C-O. Shift is generally deshielded (~2.4 - 2.5 ppm).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ester group. | Ensure pH is not > 9. Use Sodium Acetate instead of NaOH or KOH. |

| Oiling Out | Incomplete cyclization or water in oil. | Extend reflux time. Dry organic layer thoroughly with |

| Wrong Isomer | pH too low (acidic). | In strong acid ( |

| Dark Product | Oxidation of residual amines. | Perform workup quickly and store under Nitrogen/Argon. |

References

- Katritzky, A. R.; Handbook of Heterocyclic Chemistry, 3rd Ed. Elsevier, 2010. (General mechanism of isoxazole synthesis).

-

Praveen, C., et al. "Synthesis of isoxazoles via cycloisomerization."[5] Synlett, 2010, 777-781.[5]

-

Sigma-Aldrich. "Hydroxylamine Hydrochloride Safety Data Sheet."

-

National Institutes of Health (NIH). "Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones." (Context on regioselectivity in similar substrates).

-

Organic Chemistry Portal. "Synthesis of Isoxazoles."

Sources

Precision Regiocontrol: C4-Alkylation of Ethyl 3,5-Dioxohexanoate via Magnesium-Mediated Soft Enolization

Executive Summary

The alkylation of ethyl 3,5-dioxohexanoate presents a classic problem in chemoselectivity and regioselectivity. As a 1,3,5-tricarbonyl system, the molecule possesses multiple nucleophilic sites: the C2 methylene (flanked by ester/ketone), the C4 methylene (flanked by two ketones), and the oxygen atoms of the enolates (O-alkylation).

While the C4 position is thermodynamically the most acidic (

Strategic Analysis: The pKa and Reactivity Landscape

To design a robust protocol, one must first map the electronic landscape of the substrate. This compound contains three distinct types of

Acidity Profile (Thermodynamic Control)

| Position | Structure Environment | Approx. | Reactivity Profile |

| C4 | ~9.0 | Most Acidic. Flanked by two ketones. Forms the most stable enolate. | |

| C2 | ~11.0 | Moderately Acidic. Flanked by ketone and ester.[1][2][3] | |

| C6 | ~20+ | Least Acidic. Kinetic deprotonation only. |

The Selectivity Challenge

-

Regioselectivity (C2 vs. C4): Although C4 is more acidic, kinetic bases can deprotonate C2 if addition is too fast or if the C4 position is sterically crowded.

-

Chemoselectivity (C- vs. O-Alkylation): The delocalized negative charge on the enolate resides largely on the oxygen atoms. Hard electrophiles (like alkyl sulfates or small halides) combined with hard bases (Li+, Na+) favor attack at the Hard center (Oxygen), leading to enol ethers.

The Solution: We utilize Magnesium(II) .[4][5] Mg(II) is an oxophilic Lewis acid that coordinates to the 1,3-dicarbonyl oxygens. This forms a rigid, planar chelate that blocks the oxygens from nucleophilic attack and directs the incoming electrophile to the softer Carbon center (C4).

Mechanistic Visualization

The following diagram illustrates the critical role of Magnesium chelation in directing the alkylation to the C4 position.

Caption: Figure 1. The Mg(II) ion coordinates to oxygens at C3 and C5, forming a stable chelate that prevents O-alkylation and directs the electrophile to C4.

Detailed Experimental Protocol

Protocol A: Magnesium-Mediated C4-Alkylation (Recommended)

This protocol uses "Soft Enolization" conditions adapted from Rathke and Cowan, and refined by Coltart et al.

Reagents:

-

This compound (

equiv)[1] -

Magnesium Chloride (

), anhydrous ( -

Pyridine or DIPEA (

equiv) -

Alkyl Halide (

equiv) -

Dichloromethane (DCM), anhydrous (

relative to substrate)

Equipment:

-

Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.

-

Mechanical stirrer (essential for slurry handling).

Step-by-Step Methodology:

-

Chelate Formation:

-

Charge the reaction vessel with anhydrous

( -

Add this compound (

equiv) at room temperature. -

Observation: The mixture may remain a slurry.

-

Cool to

. Add Pyridine ( -

Mechanistic Check: Stir for 15–30 minutes. The solution often turns yellow or clear as the Mg-enolate forms. The proton is removed from C4, and Mg coordinates to the oxygens of C3 and C5.

-

-

Alkylation:

-

Add the Alkyl Halide (

equiv) slowly to the mixture at -

Allow the reaction to warm to room temperature naturally.

-

Optimization: For unreactive electrophiles, mild heating (reflux,

) may be required. -

Monitor: Use TLC or HPLC. Look for the consumption of the starting material. The Mg-complex is stable; disappearance of the starting material peak confirms conversion.

-

-

Quench and Workup:

-

Cool the mixture to

. -

Quench carefully with

( -

Separation: Extract the aqueous layer with DCM (

). Combine organic layers. -

Wash: Wash with Brine (

). Dry over -

Concentrate in vacuo.

-

Protocol B: Phase Transfer Catalysis (Alternative for Scale-up)

Useful when anhydrous conditions are difficult to maintain, though slightly lower regioselectivity (90:10) may be observed compared to Mg-methods (>99:1).

-

System: Toluene / Water biphasic system.

-

Base:

( -

Catalyst: TBAB (Tetrabutylammonium bromide,

). -

Process: Mix substrate, base, and catalyst in Toluene. Add alkyl halide. Heat to

. The mild carbonate base deprotonates C4 (most acidic) preferentially. The bulky quat salt pairs with the enolate, shielding the Oxygen and promoting C-alkylation.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| O-Alkylation Observed | "Hard" base used (NaH) or lack of chelation. | Switch to Protocol A ( |

| C2 Alkylation | Kinetic control failure or steric bulk at C4. | Ensure thermodynamic equilibrium is reached before adding electrophile (stir with base/Mg longer). |

| Poly-alkylation | Excess base or highly reactive electrophile. | Use exact stoichiometry ( |

| Decarboxylation | Acidic workup too harsh or high heat. | Keep workup cold ( |

Process Workflow Diagram

Caption: Figure 2. Operational workflow for the Magnesium-mediated alkylation protocol.

References

- Rathke, M. W.; Cowan, P. J. "Procedures for the C-acylation of Magnesium Enolates." Journal of Organic Chemistry, 1985, 50, 2622.

-

Coltart, D. M.; Lim, D. "Direct Carbon-Carbon Bond Formation via Soft Enolization."[3] Organic Letters, 2007 , 9(20), 4139–4142. Link

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience. (General reference for pKa values and HSAB theory).

- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Reference for alkylation regioselectivity of 1,3-dicarbonyls).

Sources

- 1. This compound | C8H12O4 | CID 11332732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 3,5-Dioxohexanoate

Executive Summary & Molecule Profile

Ethyl 3,5-dioxohexanoate (CAS: 19841-57-7) is a reactive

Its purification is notoriously difficult due to three intrinsic factors:

-

Tautomeric Equilibrium: It exists as a dynamic mixture of keto and enol forms, complicating NMR interpretation and chromatographic behavior.

-

Thermal Instability: The molecule is prone to decarboxylation and polymerization at elevated temperatures.

-

Chelation Potential: It avidly binds trace metals, which can catalyze decomposition.

This guide provides field-proven troubleshooting workflows to resolve these specific challenges.

Physical Property Reference Table

| Property | Value | Notes |

| Molecular Formula | MW: 172.18 g/mol | |

| Boiling Point | 125–126 °C @ 0.4 mmHg | Critical: Do not exceed 130 °C bath temp.[1][2] |

| Density | ~1.199 g/cm³ | Predicted |

| pKa | ~4.42 | High acidity due to active methylenes. |